Dehydroabietylamine

Catalog No.
S532711
CAS No.
1446-61-3
M.F
C20H31N
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroabietylamine

CAS Number

1446-61-3

Product Name

Dehydroabietylamine

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1

InChI Key

JVVXZOOGOGPDRZ-SLFFLAALSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl-1-phenanthrenemethanamine); 13-Isopropyl-podocarpa-8,11,13-trien-15-amine;(+)-Dehydroabietylamine; NSC 2955; Leelamine;

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C

Leelamine, also known as dehydroabietylamine, is a naturally occurring compound found in pine bark trees []. It has garnered significant interest in the scientific research community due to its potential applications in various fields, particularly in cancer research.

Antitumor effects

Leelamine has been shown to exhibit promising antitumor effects in various preclinical studies. These studies suggest that leelamine can:

  • Inhibit cancer cell proliferation and induce apoptosis (programmed cell death): Studies have observed that leelamine can decrease the proliferation of various cancer cell lines, including melanoma, breast, and leukemia cells [, ]. Additionally, leelamine has been found to trigger apoptosis in these cells by activating specific cell death pathways [, ].
  • Suppress tumor growth: Preclinical studies using xenograft models (where human cancer cells are implanted into mice) have shown that leelamine can effectively suppress tumor growth without causing significant systemic toxicity [, ].

The specific mechanisms by which leelamine exerts its antitumor effects are still under investigation, but research suggests that it may involve:

  • Disruption of cholesterol transport: Leelamine may interfere with the transport of cholesterol within cancer cells, leading to their dysfunction and death [].
  • Inhibition of signaling pathways: Leelamine has been shown to inhibit various signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt, MAPK, and STAT3 pathways [, ].
  • Induction of reactive oxygen species (ROS) production: Leelamine may cause the generation of ROS within cancer cells, leading to oxidative stress and cell death [].

Dehydroabietylamine is an organic compound with the chemical formula C20H31N. It is derived from dehydroabietic acid, a natural resin acid predominantly found in pine tree resins. This compound features a bicyclic structure typical of abietane-type diterpenes, which contributes to its unique properties and biological activities. Dehydroabietylamine is recognized for its potential applications in pharmaceuticals and material sciences due to its biological activity and ability to form derivatives with enhanced properties.

  • Anticancer activity: Leelamine exhibits antitumor properties by accumulating in acidic lysosomes within cancer cells, disrupting intracellular cholesterol transport, autophagy (cell recycling), and endocytosis (cellular uptake), ultimately leading to cell death []. This mechanism appears independent of its weak affinity for cannabinoid receptors (CB1 and CB2) [].
  • Antifungal activity: Leelamine shows antifungal activity against Botrytis cinerea, a plant pathogenic fungus, but the exact mechanism remains under investigation [].
  • Antidiabetic potential: Studies suggest leelamine might improve blood sugar control in diabetic mice. However, the underlying mechanism requires further exploration [].
, leading to the formation of diverse derivatives. Notable reactions include:

  • Ugi Reaction: This four-component reaction can be used to synthesize cytotoxic derivatives of dehydroabietylamine, enhancing its therapeutic potential .
  • Palladium-Catalyzed C(sp3)–H Activation: This method facilitates the creation of C-19-arylated derivatives, which have shown antibacterial properties .
  • Reactions with Isocyanides and Formaldehyde: These reactions yield varying products, indicating the versatility of dehydroabietylamine in synthetic organic chemistry .

Dehydroabietylamine exhibits significant biological activities, particularly in the realm of antimicrobial and anticancer research. Studies have demonstrated that certain derivatives possess notable cytotoxicity against cancer cell lines, making them candidates for further pharmacological development . Additionally, some derivatives have been identified as having antibacterial properties, which could be beneficial in addressing antibiotic resistance .

The synthesis of dehydroabietylamine typically involves several methods:

  • Direct Amination: This process involves the reaction of dehydroabietic acid with ammonia or amines under specific conditions to yield dehydroabietylamine.
  • Modification of Existing Derivatives: Various synthetic pathways can modify the amino group or other functional groups on dehydroabietylamine to enhance its biological activity and create new compounds with desired properties .
  • Ultrasound-Assisted Synthesis: Utilizing ultrasound waves can facilitate reactions involving dehydroabietylamine, improving yields and reducing reaction times .

Dehydroabietylamine has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anticancer and antibacterial agents.
  • Material Sciences: The compound's unique chemical structure allows it to be used in creating resins and polymers with specific properties.
  • Agricultural Chemistry: Some studies suggest potential applications in agrochemicals due to its biological activity against pests and pathogens.

Research on dehydroabietylamine's interactions with biological systems has revealed its role as an aryl hydrocarbon receptor (AhR) ligand. This interaction suggests that it may influence various biological processes related to xenobiotic metabolism and immune responses . Furthermore, ongoing studies aim to elucidate the mechanisms through which dehydroabietylamine and its derivatives exert their biological effects.

Several compounds share structural similarities with dehydroabietylamine, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
Abietic AcidDiterpeneAntimicrobial activity; used in resins
Dehydroabietic AcidDiterpenePrecursor for various synthetic derivatives
Isopimaric AcidDiterpeneAnti-inflammatory properties
7-Oxabicyclo[4.1.0]heptaneBicyclic CompoundPotential use in organic synthesis

Dehydroabietylamine stands out due to its amino group, which allows for further modifications leading to a diverse range of biological activities not typically found in other similar compounds.

Physical Description

Other Solid
Pale yellow viscous liquid; [HSDB]

Color/Form

PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

285.245649993 g/mol

Monoisotopic Mass

285.245649993 g/mol

Heavy Atom Count

21

Density

1.5460 at 20 °C /technical grade/

Appearance

Assay:≥98%A solution in ethanol

Melting Point

317.65 deg K

UNII

33289O147P

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 49 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000042 [mmHg]
4.2X10-6 mm Hg

Pictograms

Irritant

Irritant

Other CAS

1446-61-3

Wikipedia

Leelamine

Methods of Manufacturing

A ROSIN-DERIVED COMPD. SEE ABIETIC ACID. ROSIN, PINE RESIN; TALL OIL. /PURIFIED BY/ CRYSTALLIZATION. /ABIETIC ACID/

General Manufacturing Information

Printing and Related Support Activities
Printing Ink Manufacturing
1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-: ACTIVE
A MIXT OF BUTYLTIN CHLORIDE, DEHYDROABIETYLAMINE, PENTACHLOROPHENOL, POLY(VINYL CHLORIDE) RESIN PAINT, & ETHYL ACETATE & SEVERAL SIMILAR FORMULATIONS WERE EFFECTIVE FOR PREVENTING RAT DAMAGE OF INSULATED CABLE. WEATHERING FOR 5 YR DID NOT REDUCE THE EFFECT.
TOPICAL COMPOSITION CONTAINING 1-10% DEHYDROABIETYLAMINE ACETATE, DEHYDROABIETYLAMINE, OR DEHYDROABIETYLAMINE-ETHYLENE OXIDE ADDUCT PROVIDED A NONIRRITANT, WASHING-RESISTANT COATING THROUGH WHICH THE INFECTIVE CERCARIAE OF SCHISTOSOMA DO NOT PASS READILY. THUS, A 99-100% PROTECTION AGAINST S JAPONICUM PENETRATION WAS AFFORDED THROUGH PRIOR APPLICATION OF 2.5-5% DEHYDROABIETYLAMINE SOLN ON SHAVED BELLIES OF MICE.
SOLN OF AMINE D (DEHYDROABIETYLAMINE; 70%) IN ETHANOL OR BENZYL ALC, WHEN SPRAYED ON OIL SLICK TO A CONCN OF ABOUT 10% & THEN TREATED WITH CARBON DIOXIDE TO FORM THE CARBAMATE, PROVIDES EXCELLENT GELATION OF THE OIL. A FIELD TEST INDICATED THAT THIS SYSTEM IS VERY ADVANTAGEOUS IN RECOVERY OF OIL SLICKS, IN TERMS OF EASE OF PICKUP. THE TOXICITY OF AMINE D IS OF VERY LOW ORDER, COMPARABLE TO THAT OF OIL SLICK ITSELF; FOR WATER DEPTHS OF GREATER THAN 2 FT, THE TOXICITY IS NEGLIGIBLE.

Dates

Modify: 2023-08-15

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